molecular formula C20H21N3O3S B2430295 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1207019-89-3

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2430295
CAS RN: 1207019-89-3
M. Wt: 383.47
InChI Key: ORIUHIHVRAXVJC-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as DTZ323, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTZ323 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, which includes structures similar to the compound . These compounds have been evaluated for their antimicrobial activities, showing promising results against various bacterial strains. The detailed synthetic pathways and the antimicrobial efficacy of these compounds suggest their potential as leads for developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antihyperglycemic Agents

A series of thiazolidinedione derivatives, closely related to the target compound, has been synthesized and identified as potential antidiabetic agents. These studies include structure-activity relationship (SAR) analyses, leading to the identification of compounds with significant antihyperglycemic activity. This research underscores the compound's framework as a valuable scaffold for developing new diabetes treatments (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Heterocyclic Synthesis with Antibiotic Potential

Another study focused on the synthesis of antibiotic and antibacterial drugs using a carboxamide derivative, aiming to develop new drugs with significant biological activity. This research highlights the compound's utility in synthesizing heterocyclic compounds with potential antibiotic properties (Ahmed, 2007).

Antitumor Agents

Benzothiazole derivatives based on a similar structural motif have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated selective cytotoxicity against tumor cell lines, indicating the compound's relevance in designing novel antitumor agents (Yoshida et al., 2005).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

Research into substituted benzamides has yielded potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. This study provides insights into the design of aminothiazole-based analogues with therapeutic potential in cancer treatment (Borzilleri et al., 2006).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18-13-27-20(26)23(18)17-6-2-1-5-16(17)21-19(25)14-7-9-15(10-8-14)22-11-3-4-12-22/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUHIHVRAXVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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